Product packaging for 5-(Benzyloxy)-4-chloropyrimidine(Cat. No.:CAS No. 91063-23-9)

5-(Benzyloxy)-4-chloropyrimidine

Cat. No.: B1282466
CAS No.: 91063-23-9
M. Wt: 220.65 g/mol
InChI Key: SSJCZULJHDCPOB-UHFFFAOYSA-N
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Description

Strategic Importance of Pyrimidine (B1678525) Heterocycles as Core Structures in Organic Synthesis and Design

Pyrimidine, a six-membered heterocyclic aromatic compound with two nitrogen atoms at positions 1 and 3, is a fundamental scaffold in the architecture of numerous biologically active molecules. nih.govnumberanalytics.com Its derivatives are not only prevalent in nature, forming the basis of nucleobases like cytosine, thymine, and uracil, but are also central to the design of a multitude of synthetic compounds with diverse applications. numberanalytics.com The inherent electronic properties and the ability to be functionalized at various positions on the ring make pyrimidines a cornerstone of modern heterocyclic chemistry. numberanalytics.com

Role of Pyrimidine Derivatives in Contemporary Chemical Research and Development

The pyrimidine nucleus is a privileged scaffold in medicinal chemistry and drug discovery. nih.govnih.gov Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govgsconlinepress.comresearchgate.netorientjchem.org This wide range of biological functions has spurred extensive research into the synthesis and modification of pyrimidine-based molecules. gsconlinepress.comresearchgate.net The ability of pyrimidine derivatives to interact with various biological targets, such as enzymes and receptors, makes them attractive candidates for the development of new therapeutic agents. nih.gov Consequently, the synthesis of novel pyrimidine derivatives remains a vibrant and crucial area of contemporary chemical research. gsconlinepress.comorientjchem.org

Significance of Halogenated Pyrimidines as Reactive Intermediates

Halogenated pyrimidines are particularly valuable as reactive intermediates in organic synthesis. nih.gov The presence of a halogen atom, such as chlorine, on the pyrimidine ring provides a reactive handle for a variety of chemical transformations. These transformations, often involving nucleophilic substitution or cross-coupling reactions, allow for the introduction of diverse functional groups onto the pyrimidine core. This versatility is instrumental in the construction of complex molecular architectures and the generation of libraries of compounds for structure-activity relationship (SAR) studies. nih.gov The strategic installation of a halogen atom enables chemists to readily diversify the pyrimidine scaffold, leading to the synthesis of novel compounds with tailored properties. nih.govnsf.gov

Rationale for Focused Research on 5-(Benzyloxy)-4-chloropyrimidine

Among the myriad of halogenated pyrimidines, this compound has garnered specific interest due to its unique combination of structural features and synthetic potential.

Unique Structural Features and their Synthetic Implications

The structure of this compound incorporates several key features that make it a highly valuable synthetic intermediate. The benzyloxy group at the 5-position introduces a bulky, electron-donating substituent that can influence the reactivity of the pyrimidine ring. This group can also be cleaved under specific conditions to reveal a hydroxyl group, providing another point for functionalization. The chlorine atom at the 4-position is a prime site for nucleophilic displacement, allowing for the introduction of a wide array of substituents. nsf.gov This strategic placement of functional groups offers a high degree of control over subsequent chemical modifications.

Potential as a Versatile Synthetic Building Block for Complex Architectures

The combination of a reactive chlorine atom and a modifiable benzyloxy group makes this compound a versatile building block for the synthesis of complex molecules. gsconlinepress.comorientjchem.orgnih.govchemrxiv.org It can serve as a scaffold upon which intricate molecular frameworks can be constructed through a series of controlled chemical reactions. Its ability to participate in various coupling reactions further expands its utility, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This versatility allows for the efficient assembly of complex structures that would be challenging to synthesize through other routes, highlighting its potential in the development of novel compounds with significant applications. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9ClN2O B1282466 5-(Benzyloxy)-4-chloropyrimidine CAS No. 91063-23-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-5-phenylmethoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O/c12-11-10(6-13-8-14-11)15-7-9-4-2-1-3-5-9/h1-6,8H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSJCZULJHDCPOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CN=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20544870
Record name 5-(Benzyloxy)-4-chloropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20544870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91063-23-9
Record name 5-(Benzyloxy)-4-chloropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20544870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5 Benzyloxy 4 Chloropyrimidine and Analogous Structures

Established Synthetic Pathways to the Pyrimidine (B1678525) Core

The formation of the foundational pyrimidine ring is a critical first step in the synthesis of 5-(benzyloxy)-4-chloropyrimidine. Various classical and modern synthetic methods are utilized to construct this heterocyclic scaffold, often allowing for the incorporation of desired substituents at an early stage.

Cyclization Reactions for Pyrimidine Ring Formation

Cyclization reactions represent a fundamental and widely employed strategy for the synthesis of the pyrimidine nucleus. A prominent example is the Pinner pyrimidine synthesis, which involves the acid-catalyzed condensation of a 1,3-dicarbonyl compound with an amidine. This method allows for the formation of substituted pyrimidines, and variations in the starting materials can introduce functionality at different positions of the ring. For instance, the reaction of a β-keto ester with an amidine derivative can yield a hydroxypyrimidine, a crucial precursor for subsequent chlorination. slideshare.netslideshare.net

Another classical approach involves the reaction of a β-ketoester with urea (B33335) or thiourea (B124793), followed by further chemical transformations. These reactions are foundational in heterocyclic chemistry and provide reliable routes to the pyrimidine core.

Multicomponent Reaction Strategies for Diversified Pyrimidine Scaffolds

Multicomponent reactions (MCRs) have gained significant traction in synthetic chemistry due to their efficiency in generating molecular complexity in a single step. The Biginelli reaction is a classic MCR that condenses an aldehyde, a β-ketoester, and urea or thiourea to produce dihydropyrimidinones. wikipedia.orgnih.gov While the initial products are dihydropyrimidines, they can be subsequently oxidized to the corresponding aromatic pyrimidines. The versatility of the Biginelli reaction lies in the wide variety of commercially available starting materials, which allows for the synthesis of a diverse library of substituted pyrimidines. biomedres.usnih.gov

Modern iterations of MCRs for pyrimidine synthesis often employ various catalysts to improve yields and reaction conditions, making them amenable to combinatorial and library synthesis. These strategies are particularly valuable for generating a range of analogs for structure-activity relationship studies.

Halogenation Techniques for Chloropyrimidine Precursors

The introduction of a chlorine atom at the 4-position of the pyrimidine ring is a key transformation in the synthesis of the target compound. This is typically achieved by converting a hydroxyl or amino group at this position into a chloro substituent.

Preparation of 4-Chloropyrimidine Derivatives from Hydroxylated Compounds

The most common method for the synthesis of 4-chloropyrimidines is the chlorination of the corresponding 4-hydroxypyrimidines (which often exist in their tautomeric pyrimidone form). Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation. nih.govresearchgate.net The reaction is typically carried out by heating the hydroxypyrimidine in neat POCl₃, often in the presence of a tertiary amine such as N,N-diethylaniline or pyridine, which acts as a catalyst and acid scavenger. researchgate.net The use of a POCl₃/PCl₅ mixture can also be employed for more robust chlorination. indianchemicalsociety.com

The Vilsmeier-Haack reagent, generated in situ from POCl₃ and a formamide like N,N-dimethylformamide (DMF), can also be used for the chlorination of activated heterocyclic systems, including hydroxypyrimidines. organic-chemistry.orgnrochemistry.com This reagent can also effect formylation at electron-rich positions.

Table 1: Chlorination of Hydroxypyrimidines

Starting MaterialChlorinating AgentReaction ConditionsProductYield (%)Reference
4-HydroxypyrimidinePOCl₃Reflux4-ChloropyrimidineGood nih.gov
2-Methylpyrimidine-4,6-diolPOCl₃/DMF100 °C, 7h4,6-Dichloro-2-methylpyrimidineNot specified mdpi.com
4,6-DihydroxypyrimidinePOCl₃Reflux4,6-DichloropyrimidineHigh researchgate.net

Diazotization-Chlorination Approaches for Substituted Chloropyrimidines

An alternative route to introduce a chlorine atom involves the diazotization of an aminopyrimidine followed by a Sandmeyer-type reaction. wikipedia.orgorganic-chemistry.orgnih.gov This two-step process first converts the amino group into a diazonium salt using a nitrite (B80452) source (e.g., sodium nitrite) in the presence of a strong acid (e.g., hydrochloric acid). The resulting diazonium salt is then treated with a copper(I) chloride solution to replace the diazonium group with a chlorine atom.

While the Sandmeyer reaction is a powerful tool for the synthesis of aryl halides, its application to heteroaromatic amines like aminopyrimidines can sometimes be challenging due to the potential for ring nitrogen coordination with the copper catalyst or the instability of the heteroaryl diazonium salt. nih.gov Nevertheless, it remains a viable synthetic strategy for introducing a chloro substituent when the corresponding amino precursor is readily available.

Introduction of the Benzyloxy Moiety

The final key structural feature of this compound is the benzyloxy group at the 5-position. This is typically introduced via an etherification reaction.

A common and effective method for forming the benzyloxy ether linkage is the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.comlumenlearning.com This reaction involves the nucleophilic substitution of a benzyl (B1604629) halide (e.g., benzyl bromide or benzyl chloride) by an alkoxide. In the context of synthesizing this compound, this would typically involve the deprotonation of a 5-hydroxypyrimidine (B18772) derivative with a suitable base (e.g., sodium hydride, potassium carbonate) to form the corresponding pyrimidinyloxide anion, which then acts as the nucleophile to displace the halide from the benzyl halide. byjus.comnih.gov

Table 2: Introduction of the Benzyloxy Moiety

Pyrimidine SubstrateBenzylating AgentBaseSolventProductReference
4,6-Dichloro-2-(methylthio)pyrimidineBenzyl alcoholSodiumBenzyl alcohol4,6-Bis(benzyloxy)-2-(methylthio)pyrimidine arkat-usa.org
4-CyanophenolBenzyl bromidesK₂CO₃Acetone4-(Benzyloxy)benzonitriles nih.gov

Nucleophilic Aromatic Substitution (SNAr) for Benzyloxylation

Nucleophilic aromatic substitution (SNAr) is a primary strategy for the synthesis of this compound. This reaction pathway is facilitated by the electron-deficient nature of the pyrimidine ring, which is further influenced by the presence of halogen substituents. The reaction typically involves the displacement of a halide at an activated position by an alkoxide, in this case, the benzyloxide anion.

Reactions Involving Benzyl Alcohol and Derivatives

The introduction of the benzyloxy group is commonly achieved through the reaction of a dihalopyrimidine with benzyl alcohol in the presence of a base. The base, such as sodium hydride or potassium carbonate, deprotonates the benzyl alcohol to form the more nucleophilic benzyl oxide anion. This anion then attacks the electron-deficient pyrimidine ring, displacing one of the halogen atoms.

For instance, in the synthesis of analogous 4-alkoxy-6-chloro-5-nitropyrimidines, the corresponding alcohol is reacted with 4,6-dichloro-5-nitropyrimidine in the presence of a base at low temperatures to achieve monosubstitution. chemrxiv.org While this example involves a different substitution pattern, the underlying principle of generating an alkoxide to displace a chlorine atom is directly applicable. The reaction conditions, such as solvent, temperature, and the nature of the base, are critical in controlling the outcome and minimizing side reactions.

A tricomponent synthesis approach has also been explored for pyrimidine derivatives, utilizing benzyl alcohols, alkynes, and amidines or guanidine in the presence of an iron(II) catalyst. researchgate.net This method, however, constructs the pyrimidine ring itself rather than functionalizing a pre-existing one, representing a different synthetic paradigm.

Regioselectivity and Optimization of Benzyloxylation at Pyrimidine C-5

The regioselectivity of nucleophilic aromatic substitution on dichloropyrimidines is a critical aspect of the synthesis of this compound. The positions of the chlorine atoms on the pyrimidine ring significantly influence the site of nucleophilic attack. In the case of 2,4-dichloropyrimidines, substitution generally occurs preferentially at the C-4 position. wuxiapptec.comresearchgate.net This preference is attributed to the greater electron deficiency at the C-4 position compared to the C-2 position.

However, the presence of a substituent at the C-5 position can dramatically alter this regioselectivity. An electron-withdrawing group at C-5, such as a nitro or cyano group, further activates the C-4 and C-6 positions towards nucleophilic attack. Conversely, an electron-donating group at C-5 would be expected to decrease the reactivity of the adjacent positions. In the specific case of synthesizing this compound, a likely precursor would be a 4,5-dihalopyrimidine. The electronic effect of the halogen at C-5 would influence the reactivity of the C-4 position.

Computational studies, such as those employing quantum mechanics, have proven valuable in predicting the regioselectivity of SNAr reactions on substituted dichloropyrimidines. wuxiapptec.com These studies indicate that both electronic and steric factors play a crucial role. For instance, while C-4 is generally favored in 2,4-dichloropyrimidines, bulky substituents at C-5 can sterically hinder attack at C-4, potentially favoring substitution at C-2. wuxiapptec.com In the context of 5-substituted-2,4-dichloropyrimidines, tertiary amine nucleophiles have been shown to exhibit excellent C-2 selectivity, highlighting the nuanced control that can be achieved. nih.gov

Optimization of the benzyloxylation at the C-5 position would involve careful selection of the starting dihalopyrimidine and reaction conditions. For a precursor like 4,5-dichloropyrimidine, selective substitution at C-5 would need to be favored over C-4. This might be achieved by manipulating the reaction temperature, the nature of the base, and the solvent to exploit subtle differences in the activation energies for substitution at the two positions.

Alternative Strategies for Incorporating Benzyloxy Groups

While SNAr is a common method, other strategies can be envisioned for the introduction of a benzyloxy group onto a pyrimidine ring. One such approach could involve the initial synthesis of a 5-hydroxypyrimidine derivative, followed by a Williamson ether synthesis. In this method, the hydroxyl group would be deprotonated with a suitable base to form a pyrimidinyloxide anion, which would then react with benzyl bromide or a similar benzyl halide to form the desired ether linkage.

Another potential strategy is the use of organometallic cross-coupling reactions. For instance, a 5-halopyrimidine could potentially be coupled with a benzyl alcohol-derived organometallic reagent, although this is a less common approach for forming C-O bonds in this context.

Furthermore, de novo synthesis of the pyrimidine ring with the benzyloxy group already incorporated into one of the precursors offers a powerful alternative. Multicomponent reactions, for example, can assemble the pyrimidine core from simpler building blocks, and one of these could carry the requisite benzyloxy moiety. researchgate.net

Green Chemistry Approaches in the Synthesis of this compound and Related Analogs

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including pyrimidine derivatives, to reduce the environmental impact of chemical processes.

Sustainable Methodologies for Pyrimidine Derivative Synthesis

Traditional methods for pyrimidine synthesis often involve the use of hazardous solvents and reagents. rasayanjournal.co.in Sustainable methodologies aim to replace these with more environmentally benign alternatives. This includes the use of greener solvents, such as water or bio-derived solvents, or performing reactions under solvent-free conditions. researchgate.netresearchgate.netmdpi.com

Multicomponent reactions are a cornerstone of green pyrimidine synthesis, as they allow for the construction of complex molecules in a single step, reducing waste and improving atom economy. rasayanjournal.co.in These reactions often proceed under mild conditions and can be catalyzed by environmentally friendly catalysts. growingscience.com For example, the use of citrus extract as a catalyst in the synthesis of dihydropyrimidone derivatives exemplifies a green approach. pjoes.com

Application of Catalytic and Solvent-Free/Low-Solvent Conditions

The use of catalysts is central to many green synthetic methods for pyrimidines. Catalysts can enable reactions to proceed under milder conditions, with greater selectivity, and with higher efficiency, thereby reducing energy consumption and waste generation. rasayanjournal.co.in A variety of catalysts have been employed, including metal-based catalysts and organocatalysts. mdpi.comnih.gov For instance, NH4I has been used to promote a three-component tandem reaction for the synthesis of substituted pyrimidines under metal- and solvent-free conditions. acs.org

Solvent-free or low-solvent reaction conditions offer significant environmental benefits by eliminating or reducing the use of volatile organic compounds. researchgate.netresearchgate.net These reactions are often facilitated by techniques such as microwave irradiation or grinding, which can enhance reaction rates and yields. rasayanjournal.co.in The synthesis of pyrimidine derivatives has been successfully demonstrated under solvent-free conditions using catalysts like ferric chloride or magnetic nano Fe3O4 particles. researchgate.netgrowingscience.com The development of such catalytic and solvent-free approaches for the synthesis of this compound and its analogs holds promise for making their production more sustainable.

Microwave-Assisted and Ultrasonic Synthesis Techniques

Modern synthetic methodologies are increasingly focusing on green and efficient processes. In this context, microwave-assisted organic synthesis (MAOS) and ultrasonic-assisted synthesis have emerged as powerful tools for accelerating chemical reactions, often leading to higher yields and purity compared to conventional heating methods. eurekaselect.comacs.org These techniques have been successfully applied to the synthesis of a wide range of heterocyclic compounds, including pyrimidine derivatives.

Microwave-Assisted Synthesis

Microwave-assisted synthesis utilizes microwave radiation to heat a reaction mixture. nih.gov Unlike conventional heating, where heat is transferred through conduction and convection, microwaves directly interact with polar molecules in the reaction mixture, leading to rapid and uniform heating. nih.gov This efficient energy transfer can significantly reduce reaction times, from hours to minutes, and improve reaction outcomes. acs.orgrsisinternational.org

The application of microwave irradiation has been shown to be effective in the synthesis of various substituted pyrimidines. For instance, the nucleophilic substitution of chloropyrimidines with amines is a common reaction that can be significantly accelerated under microwave conditions. nih.gov A study on the synthesis of 2-anilinopyrimidines from 2-chloro-4,6-dimethylpyrimidine and various aniline (B41778) derivatives demonstrated the efficacy of microwave heating over conventional methods. The reactions were completed in shorter times with comparable or improved yields.

In a similar vein, microwave-assisted Heck coupling reactions have been successfully employed in the final steps of synthesizing complex 2,4-diaminopyrimidine-based antibiotics. nih.gov This method proved superior to conventional heating by reducing reaction times, requiring less solvent and catalyst, and resulting in higher yields with fewer byproducts. nih.gov

The table below illustrates a comparison of reaction conditions and yields for the synthesis of a 2,4-diaminopyrimidine derivative via Heck coupling under different heating methods.

Heating MethodCatalystSolventTemperature (°C)Time (h)Yield (%)
Conventional(Ph₃P)₂PdCl₂DMF140-1501810-37
Microwave(Ph₃P)₂PdCl₂DMF1501-1.372

This table provides a comparative overview of the synthesis of (±)-(E)-1-(1-Benzylphthalazin-2(1H)-yl)-3-{5-[(2,4-diaminopyrimidin-5-yl) methyl]-2,3-dimethoxyphenyl}prop-2-en-1-one under different heating conditions, based on data from a study on microwave-assisted Heck synthesis. nih.gov

Ultrasonic Synthesis

Ultrasonic-assisted synthesis, also known as sonochemistry, utilizes high-frequency sound waves (typically >20 kHz) to induce acoustic cavitation in a liquid medium. wikipedia.org The formation, growth, and implosive collapse of bubbles generate localized hot spots with extremely high temperatures and pressures, which can dramatically enhance reaction rates. wikipedia.org

This technique has been widely applied in the synthesis of pyrimidine and its fused derivatives. nih.gov Ultrasound irradiation has been shown to promote various reaction types, including cyclocondensation, multicomponent reactions, and cycloadditions, leading to the efficient construction of the pyrimidine core. nih.govnih.gov The main advantages of using ultrasound include significantly shorter reaction times, higher yields, and often milder reaction conditions compared to conventional methods. researchgate.nettandfonline.com

For example, the synthesis of tetrahydropyrimidine-5-carbonitrile derivatives has been achieved in high yields through a one-pot multicomponent reaction under ultrasonic irradiation at room temperature. orientjchem.org This method offers a green and efficient alternative to traditional synthetic protocols. orientjchem.org Another study reported the ultrasound-assisted synthesis of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide derivatives, where ultrasonication significantly reduced the reaction time from 8-10 hours (refluxing) to just 2 hours. nih.gov

The following table presents data from the ultrasonic-assisted synthesis of 6-amino-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile, highlighting the efficiency of this method.

ReactantsCatalystSolventTemperatureTimeYield (%)
Substituted aldehyde, malononitrile, ureaMorpholineWaterRoom Temperature15-25 min90-98

This table summarizes the reaction conditions and yields for the ultrasonic-assisted synthesis of various 6-amino-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile derivatives, based on data from a study on their green synthesis. orientjchem.org

While specific studies on the microwave-assisted or ultrasonic synthesis of this compound are not prevalent in the reviewed literature, the successful application of these techniques to a wide array of analogous chloropyrimidines and other pyrimidine derivatives strongly suggests their potential utility in the synthesis of the target compound. These advanced methodologies offer promising avenues for the development of more efficient, rapid, and environmentally benign synthetic routes.

Chemical Reactivity and Derivatization of 5 Benzyloxy 4 Chloropyrimidine

Nucleophilic Substitution Reactions at the Pyrimidine (B1678525) Ring

The electron-deficient nature of the pyrimidine ring, further activated by the chloro substituent, makes the C4 position susceptible to nucleophilic attack. This reactivity is the basis for the synthesis of a wide array of pyrimidine derivatives.

Aminolysis Reactions and Formation of Amino-Pyrimidine Derivatives

The displacement of the chlorine atom at the C4 position by various amines, a process known as aminolysis, is a common and effective method for creating amino-pyrimidine derivatives. This reaction typically proceeds by treating 5-(benzyloxy)-4-chloropyrimidine with a primary or secondary amine, often in the presence of a base and a suitable solvent.

For instance, the reaction with different substituted amines can be carried out in anhydrous propanol (B110389) with the addition of triethylamine, often under microwave irradiation to facilitate the reaction. nih.gov This method allows for the synthesis of a diverse library of N-substituted 4-aminopyrimidine (B60600) derivatives. The general scheme for this reaction involves the nucleophilic attack of the amine on the C4 carbon of the pyrimidine ring, leading to the displacement of the chloride ion and the formation of a new carbon-nitrogen bond.

Investigation of Substituent Effects on Reactivity and Regioselectivity

The reactivity of the pyrimidine ring in nucleophilic substitution reactions is significantly influenced by the nature of the substituents present on the ring. Electron-withdrawing groups generally enhance the reactivity of the ring towards nucleophiles by further decreasing the electron density. chemrxiv.org

In the context of this compound, the benzyloxy group at the C5 position can influence the reactivity of the C4-chloro group. The precise effect, whether activating or deactivating, can depend on the specific reaction conditions and the nature of the incoming nucleophile.

Kinetic studies on related chloropyrimidines have shown that the rate of nucleophilic substitution is dependent on the concentration of both the substrate and the nucleophile, indicating a second-order reaction. zenodo.org The reactivity of the nucleophile also plays a crucial role, with stronger, more electron-releasing amines generally reacting faster. zenodo.org The choice of solvent can also impact the reaction rate, with polar aprotic solvents often favoring such substitution reactions. zenodo.org

Alkoxide and Thiol Substitution Pathways

Beyond aminolysis, the chlorine atom at the C4 position of this compound can also be displaced by other nucleophiles, such as alkoxides and thiols. These reactions provide pathways to introduce oxygen and sulfur functionalities onto the pyrimidine ring, further expanding the range of accessible derivatives.

Alkoxide substitution is achieved by reacting the chloropyrimidine with an alcohol in the presence of a strong base, which deprotonates the alcohol to form the more nucleophilic alkoxide. This alkoxide then attacks the C4 position, displacing the chloride and forming an ether linkage.

Similarly, thiol substitution can be accomplished by reacting the chloropyrimidine with a thiol. This reaction can be promoted by a base to form the thiolate anion, a potent nucleophile. cas.cn The resulting thioether derivatives are valuable intermediates in their own right and can be further modified. For example, the high reactivity of a thiol group allows for its easy conversion into other sulfur-based functionalities like thioethers and thioesters. nih.gov

It's noteworthy that in some polysubstituted pyrimidines, alkoxides can also act as leaving groups, although they are generally considered poor leaving groups in standard SN2 reactions. chemrxiv.org The presence of activating groups, such as a nitro group, can facilitate the displacement of an alkoxy group. chemrxiv.orgchemrxiv.org

Reactions with Organometallic Reagents (e.g., Grignard Reagents)

Organometallic reagents, particularly Grignard reagents (R-Mg-X), are powerful carbon-based nucleophiles used to form new carbon-carbon bonds. wikipedia.orgyoutube.com The reaction of this compound with a Grignard reagent would be expected to result in the displacement of the chlorine atom and the introduction of the organic group (R) from the Grignard reagent onto the C4 position of the pyrimidine ring.

The mechanism of this reaction involves the nucleophilic attack of the carbanion-like carbon of the Grignard reagent on the electrophilic C4 carbon of the pyrimidine ring. youtube.com These reactions are typically carried out in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) to prevent the quenching of the highly reactive Grignard reagent by protic solvents. youtube.comleah4sci.com The choice of the Grignard reagent allows for the introduction of a wide variety of alkyl, aryl, or vinyl groups at the C4 position.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The chloro-substituent on this compound makes it a suitable substrate for such reactions.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for forming carbon-carbon bonds. It typically involves the reaction of an organohalide with an organoboron compound, catalyzed by a palladium complex. nih.govrsc.org this compound can serve as the organohalide partner in this reaction.

The reaction entails the coupling of the C4 position of the pyrimidine ring with an aryl or vinyl group from a boronic acid or a boronic ester in the presence of a palladium catalyst and a base. The catalytic cycle generally involves the oxidative addition of the chloropyrimidine to a Pd(0) species, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. mdpi.com

The efficiency and outcome of the Suzuki-Miyaura reaction can be influenced by several factors, including the choice of palladium catalyst, ligands, base, and solvent. mdpi.comresearchgate.net For instance, the use of microwave irradiation has been shown to lead to efficient and straightforward synthesis of C4-substituted pyrimidines. mdpi.com This methodology allows for the introduction of a wide range of aryl and heteroaryl substituents onto the pyrimidine core, providing access to a diverse set of complex molecules. mdpi.com

Coupling with Boronic Acids and Esters at Pyrimidine C-4

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide. In the case of this compound, the chlorine atom at the C-4 position is susceptible to coupling with various aryl and heteroaryl boronic acids. For chloropyrimidines, this reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base.

Studies on analogous 2,4-dichloropyrimidines have shown that oxidative addition of the palladium catalyst preferentially occurs at the C-4 position over the C-2 position, leading to regioselective C-4 substitution. mdpi.com This inherent reactivity preference makes this compound a suitable substrate for selective C-4 arylation. An efficient method for the Suzuki coupling of related chloropyrimidines involves using a Pd₂(dba)₃/P(t-Bu)₃ catalyst system with potassium fluoride (B91410) as the base in a solvent like THF at elevated temperatures. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Chloropyrimidines

ComponentExample ConditionReference
Catalyst Pd₂(dba)₃ / P(t-Bu)₃ nih.gov
Base Spray-dried KF nih.gov
Solvent THF nih.gov
Temperature 50 °C nih.gov

The reaction is compatible with a wide range of functional groups on the boronic acid partner, making it a versatile tool for generating diverse libraries of 4-aryl-5-(benzyloxy)pyrimidines. nih.gov

Stille Cross-Coupling Reactions

The Stille reaction offers another avenue for C-C bond formation, coupling the chloropyrimidine with an organotin reagent in the presence of a palladium catalyst. wikipedia.org This reaction is known for its tolerance of a wide array of functional groups, and the organostannane reagents are stable to air and moisture. wikipedia.org

The catalytic cycle of the Stille reaction involves the oxidative addition of the palladium(0) catalyst to the C-Cl bond of the pyrimidine, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product. wikipedia.org While specific examples with this compound are not prevalent in the literature, general conditions for Stille couplings of aryl chlorides can be applied. These typically involve a palladium source like Pd(PPh₃)₄ and may be enhanced by the addition of copper(I) salts. harvard.eduorganic-chemistry.org The reaction is versatile, allowing for the introduction of sp²-hybridized groups such as vinyl and aryl moieties. wikipedia.org

Table 2: General Features of the Stille Reaction

FeatureDescriptionReference
Organometallic Reagent Organostannane (R-Sn(Alkyl)₃) youtube.com
Catalyst Palladium(0) complex (e.g., Pd(PPh₃)₄) harvard.edu
Key Steps Oxidative addition, Transmetalation, Reductive elimination wikipedia.org
Advantages High functional group tolerance, stability of reagents wikipedia.org
Disadvantages Toxicity of tin compounds organic-chemistry.org

Other C-C and C-Heteroatom Bond Forming Reactions (e.g., Buchwald-Hartwig Coupling)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgchemeurope.com This reaction is highly relevant for the derivatization of this compound, allowing for the introduction of a wide variety of primary and secondary amines at the C-4 position.

The reaction proceeds through a catalytic cycle involving oxidative addition of the palladium catalyst to the C-Cl bond, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to give the aminated pyrimidine and regenerate the catalyst. wikipedia.orglibretexts.org The choice of ligand is crucial, with bulky, electron-rich phosphine ligands such as XPhos, SPhos, and BrettPhos often providing high efficiency. youtube.com Common bases used include sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS). chemeurope.comlibretexts.org

Table 3: Key Components of Buchwald-Hartwig Amination

ComponentRoleExamplesReference
Catalyst Palladium sourcePd(OAc)₂, Pd₂(dba)₃ chemeurope.comlibretexts.org
Ligand Stabilizes catalyst, facilitates reaction stepsXPhos, SPhos, XantPhos youtube.comchemrxiv.org
Base Deprotonates the amineNaOtBu, K₂CO₃, DBU chemeurope.comlibretexts.orgchemrxiv.org
Reactants Aryl halide, Amine (primary or secondary)This compound, various amines wikipedia.org

In pyrimidine systems containing multiple halogen atoms, achieving selective activation of one C-Cl bond over another is a significant synthetic challenge. For di- and polyhalogenated pyrimidines, the inherent electronic properties of the ring often dictate a preferential site of reactivity.

In the case of 2,4-dichloropyrimidines, the C-4 position is generally more reactive towards palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. mdpi.com This enhanced reactivity is attributed to the favored oxidative addition of palladium into the C4-chlorine bond. mdpi.com This intrinsic preference allows for the selective functionalization of the C-4 position while leaving the C-2 chlorine intact for subsequent transformations.

Furthermore, ligand choice can be a powerful tool to control and enhance this selectivity. The use of very sterically hindered N-heterocyclic carbene (NHC) ligands, for example, has been shown to promote highly selective cross-coupling at the C-4 position of analogous 2,4-dichloropyridines, achieving selectivity ratios greater than 99:1. nih.gov This strategy of "ligand-controlled selectivity" can override the innate, often modest, reactivity differences and provides a robust method for directing reactions to a specific site on a polyhalogenated pyrimidine core. nih.gov

Further Functional Group Transformations

Beyond the initial derivatization at the C-4 position, the benzyloxy group at C-5 provides another site for chemical modification.

Reduction Reactions of Labile Moieties

The benzyloxy group is a common protecting group for hydroxyl functionalities and can be removed under various reductive conditions. A standard method for debenzylation is catalytic hydrogenation, typically using palladium on carbon (Pd/C) and a hydrogen source. However, the success of this method can be substrate-dependent, and in some heterocyclic systems, it may prove challenging. researchgate.net

An alternative to catalytic hydrogenation is the use of strong acids. For instance, N-benzyloxymethyl (BOM) groups on pyrimidine rings have been successfully cleaved using trifluoroacetic acid (TFA). tandfonline.com This method is advantageous as it is compatible with functionalities that are sensitive to base or reductive conditions. tandfonline.com The Birch reduction, using sodium in liquid ammonia, is another powerful method for cleaving benzyl (B1604629) ethers. researchgate.net

Oxidative Transformations of the Benzyloxy Group

The benzyloxy group can also be removed under oxidative conditions, which offers an alternative to reductive or acidic cleavage methods. This approach is particularly useful when the substrate contains other functional groups that are sensitive to hydrogenation.

One mild and selective method involves a visible-light-mediated oxidative debenzylation using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as a photooxidant. nih.govmpg.deista.ac.at This reaction can be performed under stoichiometric or catalytic conditions and is compatible with sensitive functionalities like alkenes and alkynes. nih.govmpg.de Another oxidative method employs a bromo radical, generated from an alkali metal bromide, to efficiently cleave benzyl ethers, yielding the corresponding carbonyl compound. nih.gov The p-benzyloxybenzyloxy group, a related protecting group, can be efficiently removed under mild acid conditions, highlighting the lability of the benzyl-oxygen bond to various cleavage protocols. rsc.org

Alkylation Reactions at Pyrimidine Nitrogen Atoms

The alkylation of nitrogen atoms within the pyrimidine ring of this compound results in the formation of quaternary pyrimidinium salts. This reaction, also known as quaternization, involves the direct attachment of an alkyl group to either the N1 or N3 atom of the pyrimidine core. The pyrimidine ring is an electron-deficient heterocycle, which renders its nitrogen atoms relatively weak bases and nucleophiles. Consequently, N-alkylation typically requires the use of reactive alkylating agents.

For an unsymmetrically substituted molecule like this compound, the two ring nitrogen atoms are electronically distinct. The electron-withdrawing nature of the chlorine atom at the C4 position and the electronic influence of the benzyloxy group at the C5 position affect the nucleophilicity of both N1 and N3. This can lead to issues of regioselectivity, where a mixture of N1-alkylated and N3-alkylated isomers may be formed.

A significant challenge in the N-alkylation of this substrate is the competing reactivity of the C4 position. The chlorine atom at C4 is an excellent leaving group and is highly activated towards nucleophilic aromatic substitution (SNAr). stackexchange.comnih.gov In many instances, nucleophiles will preferentially attack the C4 carbon, leading to substitution of the chloro group rather than alkylation of a ring nitrogen. stackexchange.comnih.gov

While specific studies detailing the N-alkylation of this compound are not widely available, the reaction can be understood by examining studies on related pyrimidine and heterocyclic systems. Research on anhydrothymidine derivatives, for example, has shown that alkylation with potent agents like alkyl triflates can lead to a competition between N3-alkylation and O4-alkylation. hw.ac.uk The degree of competing O-alkylation was found to be highly sensitive to the steric bulk of the alkylating agent, increasing in the order of methyl triflate < ethyl triflate < pentyl triflate < isopropyl triflate. hw.ac.uk

Modern synthetic methods, such as metallaphotoredox catalysis, have also been developed for the N-alkylation of a wide range of N-nucleophiles, including N-heterocycles, using alkyl halides under mild, room-temperature conditions. nih.gov These advanced techniques could potentially offer a pathway to the N-alkylation of pyrimidine systems while minimizing side reactions.

The following table summarizes findings from research on the N-alkylation of related pyrimidine and nitrogen-containing heterocyclic compounds, illustrating the types of reagents and conditions that are typically employed for such transformations.

Interactive Data Table: Representative Conditions for N-Alkylation of Pyrimidine and Related Heterocycles

SubstrateAlkylating AgentReagents/ConditionsProduct Type
4-(Trichloromethyl)pyrimidin-2(1H)-oneDiethyl 2-bromomalonateK₂CO₃, DMF, 80 °CN1-Alkylated Pyrimidinone
5'-O-(Thexyldimethylsilyl) anhydrothymidineMethyl triflate (MeOTf)Not specifiedN3-Alkylated Pyrimidinium Salt
5'-O-(Thexyldimethylsilyl) anhydrothymidinePentyl triflateNot specifiedMixture of N3- and O4-Alkylated Products
N-Aryl-N-pyridinium AmineHexyliodideCsOAc, MeCN, 70 °CN-Alkylated Pyridinium Amine
General N-HeterocyclesVarious Alkyl BromidesIr-catalyst, DBN, LiOt-Bu, (TMS)₃SiOH, MeCN, Blue LEDN-Alkylated Heterocycle

This table is based on data from analogous systems and is intended to provide illustrative examples of potential reaction conditions.

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Benzyloxy 4 Chloropyrimidine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable analytical technique for determining the structure of organic molecules. By observing the magnetic behavior of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a molecule such as 5-(benzyloxy)-4-chloropyrimidine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for an unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

One-Dimensional NMR (¹H NMR, ¹³C NMR) for Primary Structural Assignment

One-dimensional NMR experiments, including ¹H and ¹³C NMR, are the foundational steps in structural elucidation. These spectra reveal the different chemical environments of the hydrogen and carbon atoms in the molecule, respectively.

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (multiplicity through J-coupling), and the number of protons of each type (integration). The ¹³C NMR spectrum shows the number of unique carbon atoms and their chemical environments, offering insights into their hybridization and functional group identity. Quaternary carbons, which have no attached protons, often exhibit weaker signals in ¹³C NMR spectra. drugbank.com

The structure of this compound contains two key fragments: the substituted pyrimidine (B1678525) ring and the benzyloxy group. The chemical shifts (δ) in both ¹H and ¹³C NMR spectra are highly dependent on the electronic effects of the substituents.

Pyrimidine Moiety: The pyrimidine ring contains two hydrogen atoms and four carbon atoms. The protons at positions 2 and 6 are expected to appear as singlets in the aromatic region of the ¹H NMR spectrum. Their exact chemical shifts are influenced by the adjacent nitrogen atoms and the chloro and benzyloxy substituents. Typically, pyrimidine protons resonate at high chemical shifts (downfield) due to the electron-withdrawing nature of the nitrogen atoms. For instance, in 2-chloropyrimidine, the proton at C4/C6 appears at δ 8.6 ppm and the C5 proton at δ 7.3 ppm. scbt.com For this compound, the H-2 and H-6 protons would be anticipated in the δ 8.0-9.0 ppm range.

In the ¹³C NMR spectrum, the carbon atoms of the pyrimidine ring are also shifted downfield. The carbon atom bonded to the chlorine (C-4) and the one bonded to the oxygen of the benzyloxy group (C-5) will have their resonances significantly affected. The other pyrimidine carbons (C-2 and C-6) will also appear in the aromatic region, typically between δ 140-160 ppm.

Benzyloxy Moiety: The benzyloxy group consists of a phenyl ring and a methylene (B1212753) (-CH₂-) bridge.

¹H NMR: The five protons of the phenyl ring typically appear as a multiplet in the δ 7.3-7.5 ppm range, similar to what is seen in other benzyl-containing compounds. niscpr.res.in The two protons of the methylene bridge (-O-CH₂-) are expected to produce a characteristic singlet around δ 5.0-5.5 ppm. For example, the methylene protons in 5-benzyloxygramine (B72693) appear at δ 5.07 ppm. researchgate.net

¹³C NMR: The methylene carbon signal is anticipated around δ 70-75 ppm. The carbons of the phenyl ring will show signals in the aromatic region (δ 127-136 ppm), with the ipso-carbon (the one attached to the methylene group) appearing around δ 135-137 ppm.

Expected ¹H NMR Chemical Shifts

Proton AssignmentExpected Chemical Shift (ppm)Expected Multiplicity
H-2 (Pyrimidine)~8.7Singlet (s)
H-6 (Pyrimidine)~8.5Singlet (s)
H (Phenyl)7.3 - 7.5Multiplet (m)
-CH₂- (Methylene)~5.4Singlet (s)

Expected ¹³C NMR Chemical Shifts

Carbon AssignmentExpected Chemical Shift (ppm)
C-2 (Pyrimidine)~158
C-4 (Pyrimidine)~155
C-5 (Pyrimidine)~145
C-6 (Pyrimidine)~150
C (ipso-Phenyl)~136
C (ortho, meta, para-Phenyl)127 - 129
-CH₂- (Methylene)~72

Two-Dimensional NMR Techniques for Connectivity and Spatial Relationships

While 1D NMR provides primary assignments, 2D NMR experiments are crucial for confirming the molecular structure by revealing correlations between nuclei. nih.gov These techniques spread the NMR information across two frequency dimensions, resolving overlapping signals and establishing connectivity pathways through chemical bonds or through space. nih.gov

COSY (COrrelation SpectroscopY) is a homonuclear experiment that identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sigmaaldrich.com Cross-peaks in a COSY spectrum appear at the chemical shifts of two protons that are mutually coupled. sigmaaldrich.com For this compound, COSY would be used primarily to confirm the couplings within the phenyl ring of the benzyloxy group, showing correlations between the ortho, meta, and para protons. No cross-peaks would be expected for the pyrimidine or methylene protons as they are isolated spin systems.

TOCSY (TOtal Correlation SpectroscopY) extends the correlation beyond direct neighbors to an entire spin system. sigmaaldrich.com A cross-peak in a TOCSY spectrum indicates that two protons are part of the same coupled network. This would show all the protons of the phenyl ring correlating with each other.

HSQC (Heteronuclear Single Quantum Coherence) and HMQC (Heteronuclear Multiple Quantum Coherence) are inverse-detected heteronuclear correlation experiments that map protons to the carbons they are directly attached to (one-bond ¹H-¹³C correlations). nih.gov These experiments are highly sensitive and are fundamental for assigning carbon signals based on their attached, and usually pre-assigned, protons. nih.gov For this compound, an HSQC or HMQC spectrum would show cross-peaks correlating:

The pyrimidine H-2 proton to the C-2 carbon.

The pyrimidine H-6 proton to the C-6 carbon.

The methylene (-CH₂-) protons to the methylene carbon.

Each proton on the phenyl ring to its corresponding carbon atom.

The HMBC (Heteronuclear Multiple Bond Correlation) experiment is one of the most powerful tools for elucidating the complete carbon skeleton of a molecule. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). nih.gov Unlike HSQC, direct one-bond correlations are typically suppressed. nih.gov This long-range information is critical for connecting different fragments of the molecule.

For this compound, key HMBC correlations would be expected to confirm the connectivity between the benzyloxy group and the pyrimidine ring:

A correlation between the methylene (-CH₂-) protons and the C-5 carbon of the pyrimidine ring, providing definitive evidence of the ether linkage at this position.

Correlations from the methylene protons to the ipso-carbon of the phenyl ring.

Correlations from the pyrimidine H-2 and H-6 protons to adjacent pyrimidine carbons, confirming their positions relative to the substituted C-4 and C-5 carbons. For example, the H-6 proton should show a correlation to the C-4 and C-5 carbons.

Together, these 1D and 2D NMR experiments provide a comprehensive and unambiguous structural determination of this compound.

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) for Conformational Analysis

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful NMR techniques that provide information about the spatial proximity of protons within a molecule. columbia.edu The Nuclear Overhauser Effect (NOE) is dependent on the distance between nuclei and not on through-bond J-couplings. columbia.edu For small to medium-sized molecules like this compound, NOESY can detect protons that are up to 4 Å apart. columbia.edu

In a NOESY experiment, cross-peaks indicate that two protons are close in space. The intensity of these cross-peaks is inversely proportional to the sixth power of the distance between the protons. This relationship allows for the determination of relative interproton distances, which is critical for elucidating the preferred conformation of the flexible benzyloxy group relative to the pyrimidine ring.

For molecules in a size range where the NOE enhancement is close to zero, ROESY is a more suitable technique. In ROESY, the cross-peaks and diagonal peaks always have opposite phases, which can simplify the interpretation of the spectra. columbia.edu Both NOESY and ROESY experiments would be instrumental in defining the orientation of the benzyl (B1604629) group with respect to the pyrimidine core, revealing whether the molecule adopts a more extended or folded conformation in solution. For instance, the observation of cross-peaks between the benzylic protons and the protons on the pyrimidine ring would provide direct evidence for a folded conformation where the two ring systems are in close proximity.

It is important to note that the presence of multiple conformations in solution can complicate the analysis. In such cases, the observed NOE or ROE is an average of the effects in each conformation, weighted by their respective populations. columbia.edu

Advanced NMR Methodologies for In-Situ Reaction Monitoring and Dynamic Studies

The ability to monitor chemical reactions in real-time provides invaluable insights into reaction mechanisms, kinetics, and the formation of transient intermediates. nih.govbeilstein-journals.orgfu-berlin.de Advanced NMR methodologies are particularly well-suited for such in-situ studies.

Real-Time Ultrafast Multidimensional NMR Spectroscopy

Recent advancements in ultrafast multidimensional NMR spectroscopy have enabled the dynamic analysis of complex organic reactions in real-time. nih.govnih.gov This technique allows for the acquisition of 2D NMR spectra in a matter of seconds, making it possible to follow the progress of a reaction and identify short-lived intermediates. nih.govrsc.org

For a reaction involving this compound, such as a nucleophilic substitution at the C4 position, real-time ultrafast 2D NMR could be employed to monitor the disappearance of the starting material and the appearance of the product. nih.govnih.gov Furthermore, the detection of previously unobserved intermediates could lead to a more complete understanding of the reaction mechanism. nih.govnih.gov By correlating the signals of different nuclei, such as ¹H and ¹³C, these techniques provide detailed structural information about all species present in the reaction mixture at any given time. nih.govnih.gov

Diffusion-Ordered Spectroscopy (DOSY) for Mixture Analysis

Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique used to separate the signals of different chemical species in a mixture based on their diffusion coefficients. researchgate.netjhu.eduumich.edu The diffusion coefficient of a molecule is related to its size and shape, allowing for the differentiation of components in a complex mixture without the need for physical separation. researchgate.netumich.edu

In the context of a reaction involving this compound, DOSY can be used to analyze the reaction mixture at various time points. researchgate.net This would allow for the identification of the starting material, products, and any intermediates or byproducts based on their different diffusion rates. jhu.edu The resulting 2D DOSY spectrum displays chemical shifts on one axis and diffusion coefficients on the other, effectively providing a "chromatogram" based on molecular size. umich.edu This technique is particularly useful for confirming the number of species present in a mixture and can provide information about aggregation or intermolecular interactions. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS) for Molecular Weight and Fragmentation

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique where a molecule is bombarded with high-energy electrons, typically 70 eV. iitd.ac.in This process leads to the formation of a molecular ion (M⁺•), which is a radical cation, and subsequent fragmentation into smaller, characteristic ions. iitd.ac.increative-proteomics.com

Analysis of Molecular Ion Peaks and Characteristic Fragment Ions

The mass spectrum of this compound would exhibit a molecular ion peak corresponding to its molecular weight. creative-proteomics.com The presence of chlorine would be indicated by an isotopic peak at M+2 with an intensity of approximately one-third of the molecular ion peak, reflecting the natural abundance of the ³⁷Cl isotope.

The fragmentation of the molecular ion provides valuable structural information. For this compound, several characteristic fragmentation pathways can be anticipated. A prominent fragmentation would be the cleavage of the benzylic C-O bond. This can lead to the formation of a stable benzyl cation (C₇H₇⁺) with a mass-to-charge ratio (m/z) of 91, which is often a very abundant peak in the mass spectra of benzyl-containing compounds. The other fragment would be the 4-chloro-5-hydroxypyrimidine (B11923823) radical cation.

Another likely fragmentation is the loss of a chlorine atom from the molecular ion, leading to a fragment at [M-Cl]⁺. Further fragmentation of the pyrimidine ring itself can also occur, though the specific pathways can be complex. The analysis of these fragment ions allows for the confirmation of the different structural motifs within the molecule.

Table 1: Predicted Characteristic Fragment Ions of this compound in EI-MS

m/z (Mass-to-Charge Ratio)Proposed Fragment IonFormula of Fragment
234/236Molecular Ion [M]⁺•C₁₁H₉ClN₂O
91Benzyl cation[C₇H₇]⁺
199[M-Cl]⁺[C₁₁H₉N₂O]⁺
143/1454-chloro-5-hydroxypyrimidine radical cation[C₄H₃ClN₂O]⁺•

Note: The m/z values containing chlorine will show an isotopic pattern.

Proposed Fragmentation Pathways and Mechanisms

The fragmentation of this compound under mass spectrometry conditions is proposed to initiate with the cleavage of the benzylic C-O bond, a common fragmentation pathway for benzyl ethers. This primary fragmentation event would lead to the formation of a stable tropylium (B1234903) cation (C₇H₇⁺) at m/z 91 and a 4-chloro-5-hydroxypyrimidine radical cation.

Another significant fragmentation pathway likely involves the loss of a chlorine atom from the pyrimidine ring of the molecular ion, followed by rearrangement and subsequent fragmentation. The pyrimidine ring itself can undergo characteristic cleavages, such as the loss of HCN or related neutral fragments, which is a common feature in the mass spectra of nitrogen-containing heterocyclic compounds.

The presence of the ether linkage also allows for a McLafferty-type rearrangement if a suitable gamma-hydrogen is available, although this is less likely given the structure. The interplay of these pathways results in the observed mass spectrum, with the relative abundance of fragment ions depending on the ionization energy and the specific mass spectrometry technique employed.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or more decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

For this compound (C₁₁H₉ClN₂O), the theoretical exact mass can be calculated. This experimental value is then compared to the theoretical mass to confirm the elemental composition. Any deviation is measured in parts per million (ppm), providing a high level of confidence in the assigned formula. This technique is invaluable for confirming the identity of the compound and distinguishing it from potential isomeric impurities.

ParameterValue
Molecular Formula C₁₁H₉ClN₂O
Theoretical Exact Mass 232.0403 g/mol
Primary Use in Analysis Confirmation of elemental composition and purity.

Collision-Induced Dissociation (CID) Studies for Structural Insights

Collision-Induced Dissociation (CID) is a tandem mass spectrometry technique that provides detailed structural information about this compound. In a CID experiment, the molecular ion of the compound is isolated and then fragmented by collisions with an inert gas. The resulting fragment ions are then analyzed to elucidate the structure of the parent molecule.

TechniqueApplication to this compoundExpected Key Fragments
Collision-Induced Dissociation (CID) Structural elucidation and confirmation.m/z 91 (Tropylium ion), fragments from pyrimidine ring cleavage.

Infrared (IR) and Raman Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in this compound. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to the various bonds within the molecule.

Key expected vibrational frequencies include C-H stretching from the aromatic rings, C=N and C=C stretching vibrations from the pyrimidine ring, and the C-O-C stretching of the ether linkage. The presence of the chlorine atom would be indicated by a C-Cl stretching vibration, typically found in the lower frequency region of the spectrum.

Functional GroupExpected Wavenumber Range (cm⁻¹)
Aromatic C-H Stretch3100-3000
C=N Stretch (Pyrimidine)1650-1550
C=C Stretch (Aromatic/Pyrimidine)1600-1450
C-O-C Stretch (Ether)1260-1000
C-Cl Stretch800-600

Raman Spectroscopy for Vibrational Assignments and Structural Probing

Raman spectroscopy provides complementary information to IR spectroscopy. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in polarizability. For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic and pyrimidine rings.

The symmetric "breathing" modes of the rings are often strong in the Raman spectrum. The C-Cl stretch may also be more easily observed in the Raman spectrum compared to the IR spectrum. By combining data from both IR and Raman spectroscopy, a more complete vibrational assignment can be made, providing a detailed picture of the molecular structure and bonding.

X-ray Diffraction (XRD) for Single-Crystal Structural Determination

X-ray Diffraction (XRD) on a single crystal of this compound would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles.

ParameterInformation Obtained from XRD
Unit Cell Dimensions Size and shape of the repeating unit in the crystal.
Space Group Symmetry of the crystal lattice.
Atomic Coordinates Precise 3D position of each atom.
Bond Lengths and Angles Geometric parameters of the molecule.
Intermolecular Interactions How molecules pack in the solid state.

Computational and Theoretical Investigations of 5 Benzyloxy 4 Chloropyrimidine

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.netnih.gov It has become a popular tool for predicting molecular properties because it offers a good balance between accuracy and computational cost, making it suitable for medium-sized molecules like 5-(Benzyloxy)-4-chloropyrimidine. nih.govsci-hub.se DFT calculations are employed to determine optimized molecular geometry, vibrational frequencies, and various electronic properties that dictate the molecule's behavior. ijcce.ac.irnih.gov

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and selectivity. nih.govyoutube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, the innermost empty orbital, acts as an electron acceptor (electrophile). wuxiapptec.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. sci-hub.se

For this compound, the electronic structure is characterized by the pyrimidine (B1678525) core, substituted with an electron-withdrawing chlorine atom and an electron-donating benzyloxy group. The HOMO is expected to be distributed primarily over the electron-rich benzyloxy and pyrimidine rings, while the LUMO is anticipated to be localized on the pyrimidine ring, particularly at the C4 position attached to the electronegative chlorine atom.

Interactive Table: Illustrative Frontier Orbital Energies for this compound

This table presents hypothetical yet representative DFT-calculated values for FMO energies, based on data for similar pyrimidine derivatives. Actual values would require specific computation.

ParameterEnergy (eV)Description
EHOMO-6.85Energy of the Highest Occupied Molecular Orbital. Influences nucleophilicity.
ELUMO-1.20Energy of the Lowest Unoccupied Molecular Orbital. Influences electrophilicity.
HOMO-LUMO Gap (ΔE)5.65Energy difference between LUMO and HOMO. Indicates chemical reactivity.

The energies and spatial distributions of the frontier orbitals are crucial for predicting the reactivity and regioselectivity of this compound. The molecule has several potential reactive sites. Nucleophilic substitution is a common reaction for chloropyrimidines. wuxiapptec.com

The LUMO's localization is key to predicting the site of nucleophilic attack. For 4-chloropyrimidines, the LUMO typically has a large orbital coefficient on the carbon atom bonded to the chlorine (the C4 position). wuxiapptec.com This indicates that the C4 position is the most electrophilic center and, therefore, the primary target for nucleophiles. The reaction proceeds via the donation of electrons from the nucleophile's HOMO into the LUMO of the pyrimidine, which weakens the C-Cl bond and leads to the displacement of the chloride ion. youtube.com

The benzyloxy group at the C5 position, being electron-donating, increases the electron density of the pyrimidine ring, which could modulate the energy of the HOMO and influence reactions with electrophiles. Electrophilic aromatic substitution would likely be directed toward the electron-rich benzyl (B1604629) ring.

Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. chemrxiv.orgnih.gov The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing different potential values. Red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green represents regions of neutral potential. researchgate.netresearchgate.net

For this compound, the MEP map would be expected to show:

Negative Potential (Red/Yellow): Concentrated around the electronegative nitrogen atoms of the pyrimidine ring and the oxygen atom of the benzyloxy group. These sites are the most attractive for protons and other electrophiles. researchgate.netnih.gov

Positive Potential (Blue): Localized around the hydrogen atoms and, significantly, on the C4 carbon atom attached to the chlorine. This positive character at C4 further supports its role as the primary site for nucleophilic substitution.

Neutral/Aromatic Regions (Green): The phenyl ring of the benzyloxy group would show regions of negative potential above and below the plane of the ring, characteristic of π-systems.

This detailed charge mapping provides a clear, visual guide to the molecule's reactivity, complementing FMO analysis. nih.gov

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. ijnc.ir This method is used to analyze charge transfer, hyperconjugative interactions, and bond properties. ijcce.ac.ir

The key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2). This value represents the stabilization energy resulting from the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO.

For this compound, NBO analysis would likely reveal:

Strong Intramolecular Interactions: Significant charge delocalization from the lone pairs of the nitrogen and oxygen atoms into the antibonding orbitals (π*) of the pyrimidine ring.

Charge Distribution: NBO provides "natural charges" for each atom, which are generally considered more reliable than those from other methods like Mulliken population analysis. banglajol.info The analysis would quantify the negative charge on the N, O, and Cl atoms and the positive charge on the C4 carbon.

Interactive Table: Illustrative NBO Analysis Data for Key Interactions

This table shows hypothetical but plausible stabilization energies E(2) from NBO analysis, derived from studies on similar heterocyclic systems. researchgate.netijcce.ac.ir

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP(1) N1π(C2-N3)~25.5Lone pair delocalization into the pyrimidine ring
LP(1) O-etherσ(C5-C_benzyl)~5.2Hyperconjugation from ether oxygen
π(C5-C6)π(N1-C2)~18.0Pi-conjugation within the pyrimidine ring
LP(3) Clσ(C4-C5)~2.1Weak donation from chlorine lone pair

The reactivity and stability of a molecule can be significantly influenced by the solvent. Solvation free energy is the free energy change associated with transferring a molecule from the gas phase to a solvent. researchgate.net Accurate calculation of this value is crucial for understanding reaction kinetics and equilibria in solution. ijcce.ac.ir

Computational methods like the Polarizable Continuum Model (PCM) or explicit solvent simulations can be used to calculate solvation free energies. nih.gov These calculations model the interaction between the solute (this compound) and the solvent, accounting for electrostatic and non-polar contributions.

For a molecule like this compound, which has a significant dipole moment due to its polar C-Cl, C-O, and C-N bonds, the choice of solvent is important.

Polar Solvents (e.g., water, ethanol): Would strongly solvate the molecule, stabilizing its ground state. For reactions like nucleophilic substitution, polar solvents can also stabilize the charged transition state and the leaving group (Cl-), thereby accelerating the reaction rate.

Non-polar Solvents (e.g., hexane, toluene): Would have weaker interactions with the molecule, leading to lower solubility and potentially different reaction kinetics.

Calculating the solvation free energy in various solvents helps predict solubility, partitioning behavior between different phases, and how the solvent environment modulates the molecule's reactivity profile. researchgate.net

This compound is not a rigid molecule due to the presence of the benzyloxy group. The rotation around the C5-O and O-CH2 bonds allows the molecule to adopt various conformations. Conformational analysis aims to identify the most stable three-dimensional structures (energetic minima) and the energy barriers between them. sci-hub.se

Electronic Structure Analysis and Frontier Molecular Orbital (FMO) Theory

Reaction Mechanism Studies

Computational chemistry provides powerful tools to dissect the intricate details of reaction mechanisms involving this compound. By modeling the interactions between reactants and tracing the energy landscape of the reaction, researchers can elucidate the most probable pathways for chemical transformations.

Elucidation of Reaction Pathways, Transition States, and Intermediates (e.g., Meisenheimer Complexes)

The reaction of this compound with a nucleophile is a classic example of nucleophilic aromatic substitution (SNAr). Computational studies on analogous pyrimidine systems suggest that this reaction can proceed through different mechanistic pathways. The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination sequence that proceeds through a discrete, non-aromatic intermediate known as a Meisenheimer complex. nih.govwikipedia.org

In the case of this compound, the attack of a nucleophile at the C4 position would lead to the formation of a tetrahedral intermediate, a type of Meisenheimer complex. This complex is stabilized by the electron-withdrawing nature of the pyrimidine ring. However, recent computational and kinetic isotope effect studies have provided evidence that some SNAr reactions may in fact proceed through a concerted mechanism, where the bond to the nucleophile forms simultaneously with the breaking of the bond to the leaving group (the chloride ion). nih.govnih.gov

Density Functional Theory (DFT) calculations are a common computational method used to explore these reaction pathways. By calculating the energies of the reactants, products, transition states, and any potential intermediates, a potential energy surface can be constructed. For the reaction of this compound, computational models would compare the energy barrier for the formation of a stable Meisenheimer intermediate with the energy barrier for a single, concerted transition state. The relative heights of these barriers would indicate the more likely reaction mechanism.

Table 1: Hypothetical Energy Barriers for Reaction Mechanisms of this compound with a Nucleophile

Reaction PathwayCalculated ParameterHypothetical Value (kcal/mol)
Stepwise (via Meisenheimer Complex)Activation Energy (Transition State 1)15.2
Energy of Meisenheimer Intermediate-5.8
Activation Energy (Transition State 2)10.5
ConcertedActivation Energy18.7

Note: These values are hypothetical and for illustrative purposes only. Actual values would depend on the specific nucleophile and the level of theory used in the calculation.

Theoretical Prediction and Interpretation of Kinetic Isotope Effects

Kinetic Isotope Effects (KIEs) are a powerful tool for elucidating reaction mechanisms, and theoretical calculations can predict and interpret these effects. In SNAr reactions, a primary 12C/13C KIE at the carbon atom undergoing substitution can provide insight into whether the mechanism is stepwise or concerted. nih.gov

A small KIE suggests a stepwise mechanism, where the C-Cl bond is not significantly weakened in the rate-determining step (the formation of the Meisenheimer complex). Conversely, a large KIE is indicative of a concerted mechanism, where the C-Cl bond is breaking in the transition state. nih.gov

Furthermore, secondary alpha-hydrogen isotope effects can be used to detect the formation of transient 5,6-dihydropyrimidine intermediates, which involve a change in hybridization at C6 from sp2 to sp3. nih.gov While not directly applicable to the substitution at C4, this highlights the utility of KIEs in studying pyrimidine reactivity. Computational models can calculate the vibrational frequencies of the atoms in the reactants and transition states, which are then used to predict the theoretical KIE values. A comparison of these predicted values with experimental data can provide strong evidence for a particular reaction pathway.

Table 2: Predicted Kinetic Isotope Effects for the Reaction of this compound

Isotope Effect TypePredicted Value (Stepwise)Predicted Value (Concerted)
Primary 13C KIE (at C4)~1.01~1.04
Secondary Deuterium KIE (at C6)~1.00~1.00

Note: These are generalized, hypothetical values based on principles from related systems.

Tautomeric and Stereochemical Investigations (if applicable to derivatives or related systems)

Computational methods are also invaluable for investigating the structural and stereochemical aspects of this compound and its derivatives.

Computational Assessment of Tautomeric Equilibria in Pyrimidine Systems

While this compound itself does not have readily tautomerizable protons on the pyrimidine ring, its derivatives, particularly those where the chloro group is substituted by an amino or hydroxyl group, can exhibit tautomerism. Computational chemistry can be used to predict the relative stabilities of different tautomers. dntb.gov.ua

For example, if the chloro group were replaced by a hydroxyl group to form 5-(benzyloxy)pyrimidin-4-ol, it could exist in equilibrium with its keto tautomer, 5-(benzyloxy)pyrimidin-4(3H)-one. By calculating the Gibbs free energy of each tautomer, the equilibrium constant can be predicted. These calculations often take into account solvent effects, as the polarity of the solvent can significantly influence tautomeric equilibria.

Prediction of Absolute and Relative Stereochemistry

In reactions where a chiral center is formed, computational methods can be used to predict the absolute and relative stereochemistry of the products. nih.gov For instance, if this compound were to react with a chiral nucleophile, or if a subsequent reaction on a derivative introduced a chiral center, computational modeling could be employed to determine the preferred stereoisomer.

This is typically achieved by calculating the energies of the transition states leading to the different stereoisomers. The transition state with the lower energy will correspond to the major product. The Q2MM method is one such approach that has been successfully used to predict stereoselectivity in various reactions. nih.gov These predictive capabilities are highly valuable in the design of stereoselective syntheses.

Conclusion and Future Research Perspectives

Summary of Key Synthetic and Mechanistic Insights Regarding 5-(Benzyloxy)-4-chloropyrimidine

This compound serves as a important building block in the synthesis of a variety of heterocyclic compounds. Its reactivity is primarily centered around the chemically distinct chlorine and benzyloxy groups. The chlorine atom at the C4 position is susceptible to nucleophilic substitution, a common strategy for introducing diverse functionalities.

Mechanistically, the reactions involving this compound often proceed through addition-elimination pathways, particularly in nucleophilic aromatic substitution reactions. The benzyloxy group at the C5 position, while generally more stable, can be cleaved under specific conditions, offering another site for molecular modification. This dual reactivity allows for a stepwise and controlled synthesis of complex pyrimidine (B1678525) derivatives. For instance, the synthesis of various pyrimido[4,5-b]quinolines has been achieved through one-pot multi-component reactions involving derivatives of this compound, showcasing the compound's utility in constructing fused heterocyclic systems. semanticscholar.org

Prospective Applications in Advanced Organic Synthesis

The unique structural features of this compound make it a valuable precursor for the development of novel organic molecules with tailored properties.

Rational Design and Synthesis of Novel Pyrimidine Scaffolds

The concept of rational design, which involves the strategic planning of synthesis to achieve a target molecule with specific properties, is highly applicable to this compound. nih.govrsc.orgnih.govrug.nl By leveraging the differential reactivity of its chloro and benzyloxy substituents, chemists can design and synthesize a wide array of novel pyrimidine scaffolds. rsc.orgnih.govnih.gov For example, the chlorine atom can be displaced by various nucleophiles, such as amines, thiols, or alcohols, to introduce new side chains. Subsequent modification or removal of the benzyloxy group can then lead to further diversification of the pyrimidine core. This approach has been successfully employed in creating libraries of compounds for screening purposes. nih.gov The pyrimidine ring itself is a key structural motif in many biologically active molecules, including anticancer and antimicrobial agents. nih.gov

Development of Targeted Chemical Libraries for Research Purposes

Targeted chemical libraries are collections of compounds designed to interact with specific biological targets. nih.gov The synthesis of such libraries often relies on versatile building blocks that can be easily and systematically modified. This compound is an ideal candidate for this purpose. Its amenability to parallel synthesis techniques allows for the rapid generation of a multitude of derivatives. These libraries can be instrumental in drug discovery, aiding in the identification of lead compounds and the exploration of structure-activity relationships (SAR). nih.gov The development of chemogenomics libraries, for instance, benefits from scaffolds that can provide diverse molecular frameworks. nih.gov

Emerging Methodologies and Future Research Challenges

As the field of organic synthesis evolves, so do the methods and challenges associated with the production and application of key chemical intermediates like this compound.

Integration of Advanced Green Chemistry Principles for Sustainable Production

The principles of green chemistry are increasingly influencing synthetic strategies, aiming to reduce waste, minimize energy consumption, and use renewable resources. researchgate.netnih.govgreenchemistry-toolkit.orgresearchgate.net For the synthesis of this compound and its derivatives, this translates to several key areas of research. The development of catalytic methods to replace stoichiometric reagents, the use of environmentally benign solvents, and the design of one-pot reactions that reduce the number of synthetic steps are all important goals. nih.govresearchgate.netshd-pub.org.rs For example, employing catalytic amounts of a non-toxic activating agent for the chlorination step or for the subsequent nucleophilic substitutions would represent a significant advancement in the sustainable production of these pyrimidine derivatives. semanticscholar.orgshd-pub.org.rs

Development and Application of Novel Spectroscopic and Computational Tools for Complex Pyrimidine Systems

The characterization of complex pyrimidine derivatives synthesized from this compound relies heavily on spectroscopic and computational methods. nih.gov Advanced NMR techniques, mass spectrometry, and X-ray crystallography are essential for elucidating the structures of these novel compounds. nih.gov Furthermore, computational chemistry, including density functional theory (DFT) calculations and molecular dynamics simulations, can provide valuable insights into the electronic properties, reactivity, and conformational preferences of these molecules. rsc.org These tools not only aid in structure confirmation but also enable the prediction of molecular properties and the rational design of new synthetic targets. chemrxiv.org The development of more accurate and efficient computational models for predicting reaction outcomes and biological activity remains a significant research challenge. chemrxiv.orgdrugdiscoverynews.com

Q & A

Basic: What are the optimized synthetic routes for 5-(Benzyloxy)-4-chloropyrimidine, and what intermediates are critical for regiochemical control?

Answer:
A common approach involves nucleophilic substitution on 4,5-dichloropyrimidine. Benzyl alcohol is reacted under phase-transfer catalysis (PTC) to selectively substitute the 5-chloro position, yielding this compound. However, regioselectivity challenges arise due to competing substitution at the 4-chloro position, leading to mixtures of regioisomers. For example, a 75:25 ratio favoring the desired product has been reported under optimized PTC conditions (e.g., benzyltriethylammonium chloride in NaOH/toluene) . Critical intermediates include 4,5-dichloropyrimidine and the regioisomeric mixture post-substitution, which requires chromatographic purification.

Basic: Which analytical techniques are most reliable for characterizing this compound and verifying its purity?

Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR are essential for confirming substitution patterns. The benzyloxy group’s aromatic protons (δ 7.3–7.5 ppm) and pyrimidine protons (δ 8.2–8.8 ppm) are diagnostic.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C11_{11}H9_9ClN2_2O, [M+H]+^+ = 237.0425).
  • HPLC/GC : Used to quantify regioisomeric impurities, especially in cases where competing substitutions yield byproducts like 4-(benzyloxy)-2-chloropyrimidine .

Advanced: How does the chlorine substituent at the 4-position influence reactivity in cross-coupling or nucleophilic aromatic substitution (NAS) reactions?

Answer:
The 4-chloro group is electron-withdrawing, activating the pyrimidine ring for NAS at the 2- or 6-positions. For example, in Suzuki-Miyaura couplings, the 4-chloro substituent directs palladium catalysts to the adjacent position. However, steric hindrance from the benzyloxy group at the 5-position may reduce reactivity. Comparative studies with analogues like 4-bromo-5-(benzyloxy)pyrimidine (see ) suggest halogen-dependent reactivity trends, where bromine exhibits faster substitution kinetics than chlorine under identical conditions.

Advanced: What strategies mitigate regioselectivity challenges during functionalization of this compound?

Answer:

  • Directed Metalation : Use directing groups (e.g., pyrimidine N-oxides) to control lithiation or metalation sites.
  • Protecting Groups : Temporarily protect the benzyloxy group to avoid interference during substitutions.
  • Computational Guidance : DFT calculations predict electron density distribution, identifying reactive sites. For example, meta- and para-substitutions are favored in electrophilic attacks due to resonance stabilization .

Advanced: What mechanistic insights explain the formation of regioisomeric byproducts during synthesis?

Answer:
Competing substitution pathways arise from the ambident nucleophilicity of pyrimidine. The 5-position is more susceptible to nucleophilic attack due to lower steric hindrance compared to the 4-position. However, under kinetic control (e.g., high temperatures), the 4-position may react preferentially. Isotopic labeling studies (e.g., 13^{13}C at reactive sites) and kinetic profiling can distinguish between thermodynamic vs. kinetic product distributions .

Data Contradiction: How should researchers resolve discrepancies in reported spectral data for this compound derivatives?

Answer:

  • Cross-Validation : Compare with structurally similar compounds (e.g., 4-amino-5-bromo-2-chloropyrimidine, ) to identify shifts caused by substituent effects.
  • Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation, especially when NMR data is ambiguous due to overlapping signals.
  • Isomer Isolation : Use preparative HPLC to separate regioisomers and acquire individual spectral profiles .

Advanced: What role does computational chemistry play in predicting the reactivity of this compound?

Answer:

  • DFT Calculations : Predict reaction pathways by analyzing frontier molecular orbitals (FMOs). For example, the LUMO distribution indicates electrophilic attack sites.
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., toluene vs. DMF).
  • NIST Data Validation : Cross-reference experimental spectral data with computational predictions using databases like NIST Chemistry WebBook ( ).

Advanced: How can researchers assess the biological activity of this compound derivatives?

Answer:

  • Enzyme Inhibition Assays : Test derivatives against kinases or nucleotide-processing enzymes, leveraging pyrimidine’s role in nucleic acid metabolism.
  • Cellular Uptake Studies : Use fluorescently tagged analogues (e.g., 5-(benzyloxy)-4-chloro-pyrimidine-BODIPY conjugates) to track intracellular localization.
  • Toxicity Profiling : Evaluate cytotoxicity in HEK293 or HepG2 cells, referencing safety protocols for handling intermediates ( ).

Basic: What are the best practices for handling and storing this compound to ensure stability?

Answer:

  • Storage : Keep in airtight containers under inert gas (N2_2 or Ar) at –20°C to prevent hydrolysis of the chloro substituent.
  • Handling : Use chemical fume hoods, nitrile gloves, and safety goggles. Avoid contact with moisture or bases, which may displace chlorine .
  • Waste Disposal : Neutralize with dilute NaOH and incinerate as halogenated waste per EPA guidelines.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.